molecular formula C18H14Cl2N2O2 B14870015 3-chloro-1-(4-chlorophenyl)-4-(phenethylamino)-1H-pyrrole-2,5-dione

3-chloro-1-(4-chlorophenyl)-4-(phenethylamino)-1H-pyrrole-2,5-dione

Cat. No.: B14870015
M. Wt: 361.2 g/mol
InChI Key: WGIHWTGMUPKKLI-UHFFFAOYSA-N
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Description

3-chloro-1-(4-chlorophenyl)-4-(phenethylamino)-1H-pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a chloro-substituted phenyl group and a phenethylamino group attached to a pyrrole-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1-(4-chlorophenyl)-4-(phenethylamino)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Core: The pyrrole core can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions to form the pyrrole ring.

    Amidation: The phenethylamino group can be introduced through an amidation reaction, where the pyrrole-2,5-dione reacts with phenethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-1-(4-chlorophenyl)-4-(phenethylamino)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy or tert-butoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-1-(4-chlorophenyl)-4-(phenethylamino)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-1-(4-chlorophenyl)-4-(phenylamino)-1H-pyrrole-2,5-dione: Similar structure but lacks the phenethyl group.

    3-chloro-1-(4-chlorophenyl)-4-(methylamino)-1H-pyrrole-2,5-dione: Similar structure but has a methyl group instead of the phenethyl group.

Uniqueness

3-chloro-1-(4-chlorophenyl)-4-(phenethylamino)-1H-pyrrole-2,5-dione is unique due to the presence of both chloro-substituted phenyl and phenethylamino groups, which may contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H14Cl2N2O2

Molecular Weight

361.2 g/mol

IUPAC Name

3-chloro-1-(4-chlorophenyl)-4-(2-phenylethylamino)pyrrole-2,5-dione

InChI

InChI=1S/C18H14Cl2N2O2/c19-13-6-8-14(9-7-13)22-17(23)15(20)16(18(22)24)21-11-10-12-4-2-1-3-5-12/h1-9,21H,10-11H2

InChI Key

WGIHWTGMUPKKLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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